4-Acetoxy-3'-methoxybenzophenone
Overview
Description
4-Acetoxy-3’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4 It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a methoxy group at the 3’-position on the benzene ring
Mechanism of Action
Target of Action
Benzophenone derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that benzophenone derivatives can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen atom acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzophenone derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The presence of the acetoxy and methoxy groups could potentially influence its solubility and permeability, affecting its absorption and distribution within the body .
Result of Action
Benzophenone derivatives are known to have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetoxy-3’-methoxybenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and reactivity. Furthermore, the compound’s interaction with its targets can be influenced by the specific biological environment, including the presence of other molecules and the physiological state of the cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetoxy-3’-methoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where anisole (methoxybenzene) is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Another method involves the use of benzoic acid as the acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This green synthesis method offers high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of 4-Acetoxy-3’-methoxybenzophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yield and purity of the product. The use of environmentally friendly catalysts and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The acetoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Acetoxy-3’-methoxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications.
Industry: It is used in the production of dyes, fragrances, and UV-absorbers. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3’-methoxybenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.
4-Methoxybenzophenone: Lacks the acetoxy group, making it less reactive in certain reactions.
4-Acetoxybenzophenone: Similar but lacks the methoxy group, affecting its chemical properties and applications.
Uniqueness
4-Acetoxy-3’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(3-methoxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-14-8-6-12(7-9-14)16(18)13-4-3-5-15(10-13)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKTZYSZRWGUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641686 | |
Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-29-3 | |
Record name | Methanone, [4-(acetyloxy)phenyl](3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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